molecular formula C8H8N2O4 B1673407 N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine CAS No. 3458-69-3

N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine

Cat. No. B1673407
CAS RN: 3458-69-3
M. Wt: 196.16 g/mol
InChI Key: IZQMRNMMPSNPJM-UHFFFAOYSA-N
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Description

“N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine” is a chemical compound with the molecular formula C8H8N2O4 . It has been used in the study of the human fat mass and obesity associated protein (FTO) as a potential target for anti-obesity medicines .


Molecular Structure Analysis

The molecular structure of “N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine” has been analyzed in the context of its interaction with the FTO protein . The crystal structure of the FTO protein in complex with this compound has been determined using X-ray diffraction .


Chemical Reactions Analysis

Specific chemical reactions involving “N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine” are not detailed in the available resources. It is known to interact with the FTO protein, a 2-oxoglutarate (2OG)-dependent N-methyl nucleic acid demethylase .


Physical And Chemical Properties Analysis

“N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine” has a molecular weight of 196.16 g/mol . Its isomeric SMILES representation is c1cc(c(nc1)C(=O)NCC(=O)O)O .

Scientific Research Applications

HPCG in High Performance Computing

HPCG, or High Performance Conjugate Gradient, is a benchmark used in the performance evaluation of High Performance Computing (HPC) systems . It is recognized as a more representative benchmark to reflect real-world applications . HPCG has been implemented on reconfigurable hardware like FPGA, achieving significant speed-ups and power efficiency . It has also been implemented on GPU supercomputers, demonstrating their effectiveness for this type of workload .

N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine in Chemical Synthesis

N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine, also known as 2-(3-Hydroxypyridin-2-yl)acetic acid, has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

2-[(3-hydroxypyridin-2-yl)formamido]acetic acid in Therapeutic Research

2-[(3-hydroxypyridin-2-yl)formamido]acetic acid is a 2OG oxygenase inhibitor with an IC50 value of 3.4 μM . It can be used as a functional probe for potential therapeutic research .

2-(3-Hydroxypicolinamido)Acetic Acid in Drug Development

2-(3-Hydroxypicolinamido)Acetic Acid is part of the hydroxypyridinones (HOPOs) family of chelators, which have been gaining attention in the field of pharmaceutical drugs due to their high chelating efficacy and specificity with different metal ions . They exhibit a high binding affinity towards iron (III) and are clinically used as iron chelators . HOPOs and their derivatives have been developed for various pharmacological activities, including antibiotics, anticancer, and antineurodegeneratives .

2-(3-Hydroxypicolinamido)Acetic Acid as a Chelating Agent

2-(3-Hydroxypicolinamido)Acetic Acid is a reliable and high-performing chelating agent . Its stability ensures consistent results in various applications .

2-(3-Hydroxypicolinamido)Acetic Acid in Catalysis

2-(3-Hydroxypicolinamido)acetic acid has been used as a homogeneous catalyst for the transfer hydrogenation of carbonyl compounds in water .

Future Directions

The future directions of research involving “N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine” could include further exploration of its potential as an inhibitor of the FTO protein . This could lead to the development of more potent and selective FTO inhibitors, which could have applications in the treatment of obesity .

properties

IUPAC Name

2-[(3-hydroxypyridine-2-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-5-2-1-3-9-7(5)8(14)10-4-6(12)13/h1-3,11H,4H2,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQMRNMMPSNPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine

CAS RN

3458-69-3
Record name 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of [(3-hydroxy-pyridine-2-carbonyl)-amino]-acetic acid tert-butyl ester, 29, (0.070 g, 0.277 mmol) in CH2Cl2 (4 mL) is added TFA (1 mL). The resulting solution is stirred for 5 hours then concentrated under reduced pressure to afford 0.054 g (99% yield) of the desired compound as a colorless solid. 1H NMR (400 MHz, MeOD) δ ppm 8.09 (1H, d, J=3.3 Hz), 7.36-7.59 (2H, m), 4.08 (2H, s). HPLC-MS: m/z 197 [M+H]+.
Name
[(3-hydroxy-pyridine-2-carbonyl)-amino]-acetic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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